6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, which include 6-bromo-2-methylimidazo[1,2-a]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of mdr-tb and xdr-tb .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues affect the pathways related to the growth and survival of mdr-tb and xdr-tb .
Pharmacokinetics
It’s known that imidazo[1,2-a]pyridine analogues have shown good microsomal stability .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to impact the expression of genes involved in various metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause toxicity in various organs, including the liver and kidneys. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZOBLCVCKXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654030 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-05-1 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.